N-(3-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Description
This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a 3-ethoxybenzyl group and a 4-isopropylphenyl substituent. The pyrazolo[1,5-a]pyrazine core is a bicyclic heteroaromatic system, which is less commonly studied compared to its pyrimidine analogs (e.g., pyrazolo[1,5-a]pyrimidines) . The propanamide linker at position 3 of the pyrazine ring provides structural flexibility, a feature shared with other bioactive amide-containing heterocycles .
Properties
Molecular Formula |
C27H30N4O3 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C27H30N4O3/c1-4-34-23-7-5-6-20(16-23)18-28-26(32)12-13-30-14-15-31-25(27(30)33)17-24(29-31)22-10-8-21(9-11-22)19(2)3/h5-11,14-17,19H,4,12-13,18H2,1-3H3,(H,28,32) |
InChI Key |
WGFBHHQSDDRNAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C2=O |
Origin of Product |
United States |
Biological Activity
N-(3-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound features a unique structural framework, which includes a pyrazolo[1,5-a]pyrazine core, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound may inhibit enzyme activity or modulate receptor functions, which can lead to alterations in cellular pathways and physiological responses. This interaction is crucial for its potential therapeutic applications.
Therapeutic Applications
Research indicates that this compound may exhibit several pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that the compound may have antitumor properties, potentially inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation through its interaction with inflammatory mediators.
- Neuroprotective Properties : There is emerging evidence that it could protect neuronal cells from damage.
Case Studies and Research Findings
A review of current literature reveals various studies focusing on the biological activity of similar compounds and their derivatives. For instance:
- Antitumor Studies : A study highlighted the effectiveness of pyrazole derivatives in inhibiting cancer cell lines, suggesting that similar structural motifs in this compound could confer similar properties .
- Enzyme Inhibition : Another study examined the inhibition of specific kinases by related compounds, indicating that modifications in the pyrazolo[1,5-a]pyrazine core could enhance or reduce inhibitory potency .
- Neuroprotective Effects : Research into related compounds has shown promise in neuroprotection through modulation of pathways involved in oxidative stress and apoptosis .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Pyrazole core | Antitumor |
| Compound B | Benzamide derivative | Anti-inflammatory |
| Compound C | Pyrazinone structure | Neuroprotective |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features of Analogous Compounds
Notes:
- Core Heterocycle Differences: The target’s pyrazolo[1,5-a]pyrazine core is distinct from pyrazolo[1,5-a]pyrimidines (e.g., in ) and pyrazolo[3,4-d]pyrimidines (e.g., in ). These variations alter electronic properties and binding affinities. For instance, pyrazolo[1,5-a]pyrimidines in exhibit strong GABA-A inhibition due to electron-withdrawing nitro/cyano groups at position 3, whereas the target’s pyrazine core may favor different interactions.
- Substituent Effects: The 3-ethoxybenzyl group in the target compound contrasts with the 2-fluoro-5-(methylacetamide)phenyl group in , which likely reduces metabolic lability compared to nitro substituents.
- Amide Linkers : The propanamide chain in the target compound is structurally analogous to the carboxamide in but differs from sulfonamide-linked derivatives in . Amide bonds are critical for hydrogen-bonding interactions in receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
